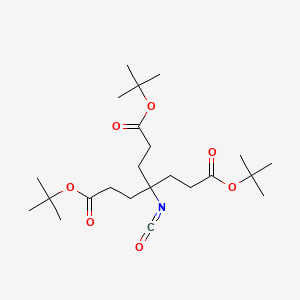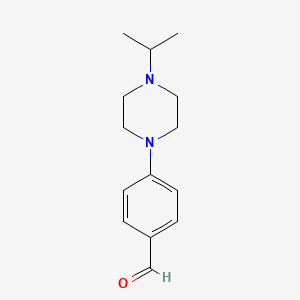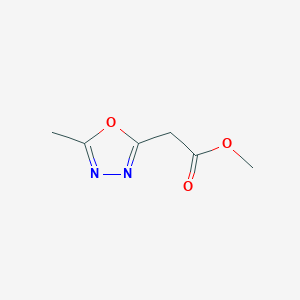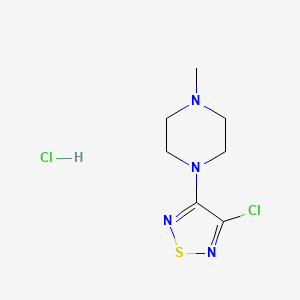![molecular formula C8H13Cl2N3O B3113766 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride CAS No. 1982213-80-8](/img/structure/B3113766.png)
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
Overview
Description
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3O and its molecular weight is 238.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Approaches
Research on compounds structurally related to "3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride" has focused on synthesizing functionalized benzazepines and azepines through various methods. For instance, functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines have been synthesized via base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization, yielding moderate to very high yields (Acosta-Quintero et al., 2015). Another approach involved the synthesis of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines through thermal reactions of N-alkyl and N-aryl imines, demonstrating a highly stereoselective azepine-ring formation (Noguchi et al., 1996).
Structural and Supramolecular Aspects
Structural analyses have revealed that compounds in this family, such as 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, crystallize as racemic mixtures with azepine rings adopting a boat-type conformation. Supramolecular assemblies in these compounds depend on various interactions like hydrogen bonds and π-π stacking, indicating a rich structural diversity and potential for tailored chemical properties (Acosta et al., 2015).
Biological Applications and Evaluations
Herbicidal Activities
Some derivatives, specifically 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepines, have been synthesized and evaluated for their herbicidal activities against plants like rape and barnyard grass. These studies highlight the potential agricultural applications of compounds within this chemical family (Wang et al., 2006).
Antimicrobial Activities
Anilinopyrimidine and pyrimido[4,5-c]azepine derivatives have been synthesized and tested for their antifungal activities, with some derivatives showing comparable or superior activity to established fungicides. This points to potential uses in addressing fungal infections and diseases in various settings (Waly et al., 2013).
Properties
IUPAC Name |
3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c12-8-6-1-3-9-4-2-7(6)10-5-11-8;;/h5,9H,1-4H2,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXTXQGGXXTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)

![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)



![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)
![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)


